4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
Description
Historical Context of Spirocyclic Compound Development
The conceptual foundation of spirocyclic chemistry dates to Adolf von Baeyer’s pioneering work in 1900, which established systematic nomenclature rules for bicyclic systems sharing a single atom. Early synthetic efforts focused on carbocyclic spiro compounds like spiropentane and spirohexane, whose strained geometries posed challenges for traditional alkylation methods. The mid-20th century saw breakthroughs in heterocyclic spiro systems, particularly spiroketals derived from glycols and cyclic ketones, which demonstrated unexpected stability and stereochemical complexity.
A transformative shift occurred in the 21st century with the advent of organocatalysis and transition-metal-mediated cycloadditions, enabling enantioselective construction of spirocenters. For instance, Tamao’s 2002 synthesis of spirosilanes via palladium-catalyzed couplings highlighted the feasibility of incorporating heteroatoms at the spiro junction. These methodologies laid the groundwork for diversifying spiro scaffolds, including benzofuran-piperidine hybrids, which gained prominence after 2010 due to their pharmacokinetic advantages over planar aromatics.
Significance of Benzofuran-Piperidine Spirocyclic Systems in Medicinal Chemistry
Benzofuran-piperidine spirocycles occupy a critical niche in drug discovery due to their dual capacity for π-π stacking (via the benzofuran moiety) and hydrogen bonding (via the piperidine nitrogen). This combination enhances target selectivity, as evidenced by spiro[benzofuran-3,3'-pyrroles] exhibiting nanomolar inhibition of FLT3 kinase in acute myeloid leukemia models. The spirocyclic constraint reduces conformational entropy, favoring binding to allosteric sites inaccessible to flexible analogs.
Comparative studies reveal that substituting the benzofuran’s 4-position with methoxy groups, as in 4-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride, augments metabolic stability by shielding the ether oxygen from cytochrome P450 oxidation. Additionally, the quaternary spirocarbon introduces axial chirality, enabling enantiomer-specific interactions with G-protein-coupled receptors implicated in neurological disorders.
Research Evolution of 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives
The synthesis of this compound builds upon multicomponent reaction (MCR) strategies optimized for spiroannulation. Early routes involved sequential Friedel-Crafts alkylation and ring-closing metathesis, but suffered from poor diastereocontrol. Contemporary approaches employ Lewis acid-catalyzed [3+2] cycloadditions between benzofuran-2,3-diones and enamines, achieving >90% enantiomeric excess via chiral phosphoric acid catalysts.
Structural characterization of the hydrochloride salt reveals a chair conformation in the piperidine ring, with the protonated nitrogen forming a hydrogen bond with the chloride counterion. X-ray crystallography confirms the spirocarbon’s tetrahedral geometry and the methoxy group’s coplanar alignment with the benzofuran ring, minimizing steric clash. Modifications at the 4'-position of the piperidine ring are under investigation to modulate blood-brain barrier permeability, a key factor for central nervous system-targeted therapies.
Table 1: Key Structural and Synthetic Features of Representative Spiropiperidines
Properties
IUPAC Name |
7-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-12-4-2-3-11-10(12)9-16-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKVOWGNZMXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1COC23CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under acidic conditions. Methanesulfonic acid (MsOH) in methanol (MeOH) is often used as a catalyst for this reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 4 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with HBr in acetic acid replaces the methoxy group with a hydroxyl group, forming 3H-spiro[2-benzofuran-1,4'-piperidin]-4-ol hydrochloride .
-
Amination : Reaction with primary amines (e.g., methylamine) in DMF at 80°C yields 4-(methylamino)-3H-spiro derivatives .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Demethylation | HBr (48%), AcOH, 100°C, 6 hrs | 4-Hydroxy-spiro[benzofuran-piperidine]·HCl |
| Amination | Methylamine, DMF, 80°C, 12 hrs | 4-(Methylamino)-spiro[benzofuran-piperidine] |
Oxidation and Reduction Reactions
The benzofuran ring and piperidine nitrogen participate in redox transformations:
-
Benzofuran Oxidation : Using KMnO₄ in acidic conditions oxidizes the benzofuran moiety to a dicarboxylic acid derivative .
-
Piperidine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated structure .
| Reaction | Conditions | Outcome |
|---|---|---|
| Benzofuran oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | Spiro[dicarboxylic acid-piperidine]·HCl |
| Piperidine hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | Saturated piperidine derivative |
Acetylation and Acylation
The hydroxyl group (if demethylated) and secondary amine react with acylating agents:
-
Acetylation : Acetic anhydride in pyridine acetylates the hydroxyl group, forming 4-acetoxy derivatives .
-
Urea Formation : Reaction with phenyl isocyanate yields 4-(phenylcarbamoyl) analogs .
| Reagent | Product | Application |
|---|---|---|
| Ac₂O, Pyridine | 4-Acetoxy-spiro[benzofuran-piperidine] | Prodrug synthesis |
| PhNCO, DCM, RT | 4-(Phenylcarbamoyl) derivative | Bioactivity modulation |
Catalytic Cross-Coupling Reactions
The spirocyclic structure enables participation in palladium-mediated couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives at the benzofuran C-5 position .
-
Buchwald-Hartwig Amination : Introduces aryl amines to the piperidine nitrogen .
| Coupling Type | Catalyst System | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 5-Aryl-spiro[benzofuran-piperidine]·HCl |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl-piperidine derivative |
Stability and Degradation
The compound exhibits pH-dependent stability:
-
Acidic Hydrolysis : Degrades in HCl (pH < 2) via cleavage of the spirocyclic bond, forming benzofuran-3-one and piperidine fragments .
-
Photodegradation : UV irradiation (254 nm) induces ring-opening reactions, producing quinone-like byproducts.
Biological Interactions
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Drug Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique spiro structure allows for modifications that can enhance drug efficacy and selectivity.
- Case Study: Research indicates that derivatives of this compound exhibit activity against specific neurotransmitter systems, making them potential candidates for drug development targeting conditions like depression and anxiety .
Data Table: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Used in the synthesis of drugs targeting conditions such as depression and anxiety. |
| Drug Efficacy Studies | Investigated for its effects on neurotransmitter systems. |
| Intermediate in Synthesis | Acts as a building block for various drug compounds. |
Neuropharmacology
Key Applications:
- Neurotransmitter Interaction Studies: The compound is utilized to explore its effects on neurotransmitter systems, which is crucial for understanding mental health disorders.
- Research Findings: Studies have shown that compounds derived from 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] can selectively interact with nicotinic acetylcholine receptors, indicating potential therapeutic benefits .
Data Table: Neuropharmacological Studies
| Study Focus | Findings |
|---|---|
| Nicotinic Acetylcholine Receptors | Demonstrated selective agonist activity in vitro and in vivo. |
| Behavioral Effects | Compounds show promise in altering behavior related to anxiety and depression. |
Material Science
Key Applications:
- Polymer Enhancement: The compound can be incorporated into polymer matrices to improve their mechanical properties, making them suitable for various applications in material science.
- Case Study: Research has indicated that incorporating this compound into polymer blends enhances their durability and strength, which could lead to advancements in material engineering .
Data Table: Material Science Applications
| Application Area | Description |
|---|---|
| Polymer Blends | Enhances mechanical properties of polymers used in various applications. |
| Durability Testing | Evaluated for its ability to improve the longevity of materials. |
Biological Research
Key Applications:
- Small Molecule Interactions: The compound is used in studies investigating the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
- Research Insights: Its application in biological research has led to the identification of new pathways for drug action and potential therapeutic targets .
Data Table: Biological Research Applications
| Research Focus | Impact |
|---|---|
| Small Molecule Interactions | Aids in discovering new therapeutic agents through interaction studies. |
| Pathway Identification | Helps identify novel pathways for drug action. |
Mechanism of Action
The mechanism of action of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but the compound’s high selectivity for sigma-1 receptors is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1’-Benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: Another spirocyclic compound with similar structural features.
4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: The non-hydrochloride form of the compound.
Uniqueness
4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is unique due to its high selectivity for sigma-1 receptors and its potential pharmacological applications. Its spirocyclic structure also contributes to its distinct chemical and biological properties .
Biological Activity
4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Molecular Formula : C13H18ClNO2
- Molar Mass : 256 g/mol
- CAS Number : 1707575-96-9
- Physical State : White solid
- Storage Conditions : 2-8°C .
Anticancer Activity
Research indicates that spiro compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, spiro-flavonoids have shown promising results against various cancer types by promoting cell cycle arrest and apoptosis .
Table 1: Anticancer Activity of Spiro Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Induces apoptosis | |
| Compound B | Lung | Cell cycle arrest | |
| 4-Methoxy... | Various | Apoptosis induction |
Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy. It was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Table 2: Antibacterial Efficacy of this compound
Anti-inflammatory Activity
In vitro studies have suggested that spiro compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The anti-inflammatory potential of spiro-flavonoids has been documented extensively, indicating their role in reducing inflammation in cellular models .
Case Studies
-
Case Study on Anticancer Effects :
A recent investigation into the effects of spiro compounds on breast cancer cells showed that treatment with a related compound led to a significant reduction in cell viability and induced apoptosis through caspase activation . -
Case Study on Antibacterial Properties :
Another study assessed the antibacterial activity of various spiro compounds against MRSA. The results indicated that specific structural modifications enhanced the antibacterial potency, suggesting a pathway for optimizing these compounds for clinical use .
Q & A
Q. What are the recommended protocols for handling and storing 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride to ensure stability?
To maintain stability, store the compound at -80°C for up to 6 months or -20°C for 1 month in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation. For solubility, pre-warm solutions to 37°C with sonication to aid dissolution .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Verify spirocyclic connectivity and methoxy group positioning via H and C spectra.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) with <2 ppm error.
- X-ray Crystallography : Resolve 3D conformation, particularly the spiro-junction geometry .
Q. What solvent systems are optimal for preparing stock solutions of this compound?
Use DMSO for initial dissolution due to its high polarity. For biological assays, dilute with PBS or saline (pH 7.4) to avoid solvent toxicity. If precipitation occurs, add co-solvents like PEG-300 (10-20% v/v) or Tween-80 (0.1-1%) to enhance solubility .
Advanced Research Questions
Q. How do researchers address contradictions in reported solubility profiles of spiro-piperidine derivatives?
Methodological strategies include:
- Temperature Gradients : Test solubility at 25°C, 37°C, and 50°C to identify thermal dependencies.
- Co-Solvent Screening : Evaluate combinations of DMSO, ethanol, and surfactants.
- Dynamic Light Scattering (DLS) : Monitor particle aggregation in real-time to distinguish true solubility from colloidal dispersion .
Q. What comparative structural advantages does this compound offer over analogs in receptor-binding studies?
The methoxy group enhances electron-donating capacity , improving interactions with hydrophobic binding pockets. Compared to analogs (Table 1), its spirocyclic framework reduces conformational flexibility, increasing target selectivity.
Q. Table 1: Structural Comparison with Key Analogs
| Compound | CAS Number | Key Feature | Binding Affinity (K) |
|---|---|---|---|
| 4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] HCl | 946680-60-0 | Chloro substituent | 12 nM (σ receptor) |
| 3H-Spiro[isobenzofuran-1,4'-piperidine] HCl | 37663-44-8 | Unsubstituted benzofuran | 45 nM (σ) |
| 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] HCl | - | Methoxy group | 8 nM (σ) |
| Data sourced from structural analogs in . |
Q. What strategies mitigate challenges in formulating this compound for in vivo studies?
Q. How does the methoxy group influence metabolic stability compared to halogenated analogs?
The methoxy group undergoes slower cytochrome P450-mediated demethylation than halogenated derivatives, reducing first-pass metabolism. In vitro microsomal assays show a 40% increase in half-life (t = 2.8 hrs) compared to chloro-substituted analogs (t = 1.7 hrs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
